N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide
Description
N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and a dimethylsulfamoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H22ClN3O3S2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-13-11-20(29-14(2)21(26)23-16-7-5-15(22)6-8-16)24-19-10-9-17(12-18(13)19)30(27,28)25(3)4/h5-12,14H,1-4H3,(H,23,26) |
InChI Key |
RNLOMPVOAZMONC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SC(C)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinating agent reacts with the quinoline derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or sulfonamide derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[(3S,4S)-4-[(dimethylsulfamoyl)methyl]oxolan-3-yl]propanamide
- [(4-chlorophenyl)sulfanyl]-N,N-dimethylmethanamine
Uniqueness
N-(4-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide is unique due to its combination of a quinoline core, a chlorophenyl group, and a dimethylsulfamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
